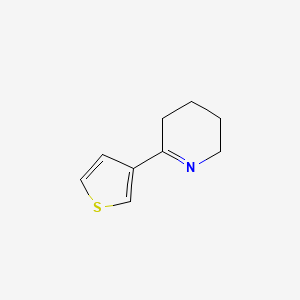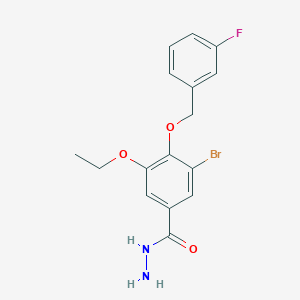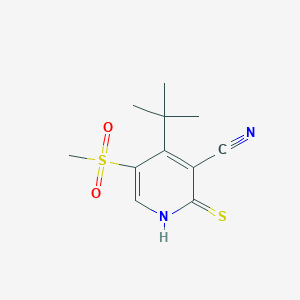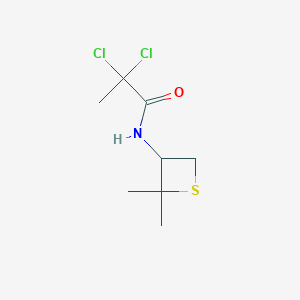
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide involves several steps. One common method includes the reaction of 2,2-dimethylthietane with a chlorinating agent to introduce the dichloro functionality, followed by the reaction with propanamide under controlled conditions .
化学反应分析
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets involved are still under investigation .
相似化合物的比较
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
属性
分子式 |
C8H13Cl2NOS |
|---|---|
分子量 |
242.17 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(2,2-dimethylthietan-3-yl)propanamide |
InChI |
InChI=1S/C8H13Cl2NOS/c1-7(2)5(4-13-7)11-6(12)8(3,9)10/h5H,4H2,1-3H3,(H,11,12) |
InChI 键 |
ZEQWBKRDFWMPRB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NC(=O)C(C)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


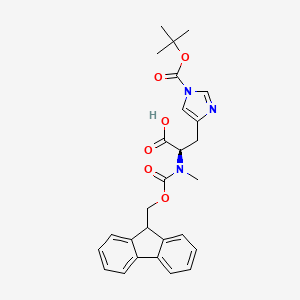
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
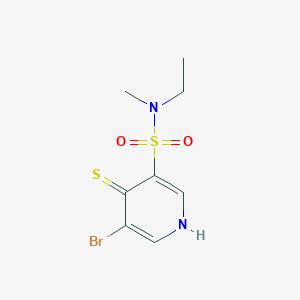
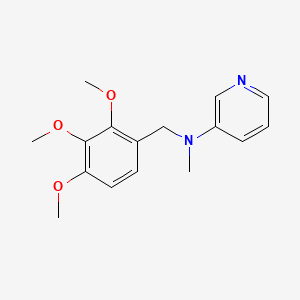
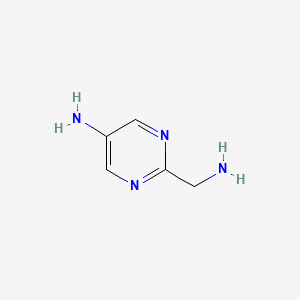
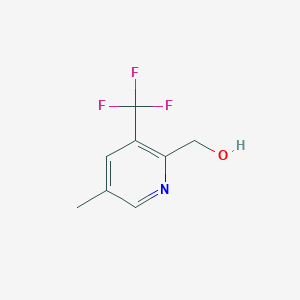
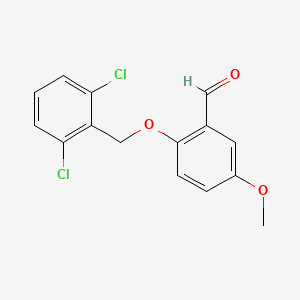
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
